

Spectroscopic Profile of 1,2-Dithiane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dithiane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-dithiane**, a sulfur-containing heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of **1,2-dithiane** in research and development settings.

Spectroscopic Data Summary

The key spectroscopic data for **1,2-dithiane** are summarized in the tables below, providing a quick reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

Chemical Shift (δ) ppm	Carbon Assignment
25.4	C4, C5
31.9	C3, C6

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Protons
~2.2	Multiplet	4H (C4-H, C5-H)
~3.0	Multiplet	4H (C3-H, C6-H)

Note: Precise chemical shifts and coupling constants for ^1H NMR of **1,2-dithiane** are not readily available in the searched literature. The provided values are estimations based on related structures.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Assignment
~2920	C-H stretch (aliphatic)
~1420	CH_2 scissoring
~1270	CH_2 wagging
~600-700	C-S stretch

Note: A detailed list of IR absorption bands for **1,2-dithiane** is not explicitly available in the searched literature. The provided values are typical for cyclic disulfides.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity	Proposed Fragment
120	High	$[\text{C}_4\text{H}_8\text{S}_2]^+\bullet$ (Molecular Ion)
88	Moderate	$[\text{C}_4\text{H}_8\text{S}]^+\bullet$
64	Moderate	$[\text{S}_2]^+\bullet$
56	High	$[\text{C}_4\text{H}_8]^+\bullet$
45	Moderate	$[\text{CHS}]^+$

Note: Relative intensities are estimated from the mass spectrum provided by the NIST WebBook.^[1]

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for the analysis of **1,2-dithiane**.

Sample Preparation:

- A solution of **1,2-dithiane** is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, C₆D₆).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference ($\delta = 0.00$ ppm).
- The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.
- ¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to obtain the infrared spectrum of **1,2-dithiane**.

Sample Preparation (for liquid samples):

- A drop of neat **1,2-dithiane** is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
- The plates are carefully pressed together to form a thin liquid film.
- Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly onto the ATR crystal.

Data Acquisition:

- A background spectrum of the empty salt plates or the clean ATR crystal is recorded.
- The sample is then placed in the beam path, and the sample spectrum is acquired.
- The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Instrumentation: An electron ionization mass spectrometer (EI-MS), often coupled with a gas chromatograph (GC-MS), is used for the analysis.

Sample Introduction:

- A dilute solution of **1,2-dithiane** in a volatile organic solvent (e.g., dichloromethane, hexane) is prepared.
- The solution is injected into the gas chromatograph, where the **1,2-dithiane** is separated from the solvent and any impurities.
- The separated compound then enters the ion source of the mass spectrometer.

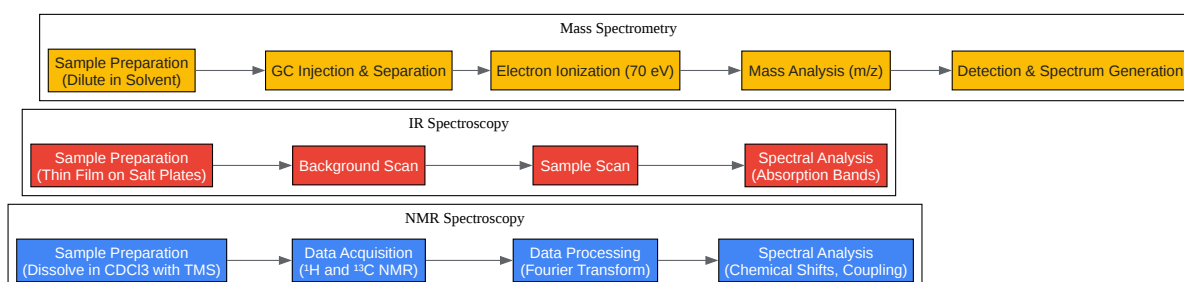
Ionization and Analysis:

- In the ion source, the **1,2-dithiane** molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.^[2]

- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

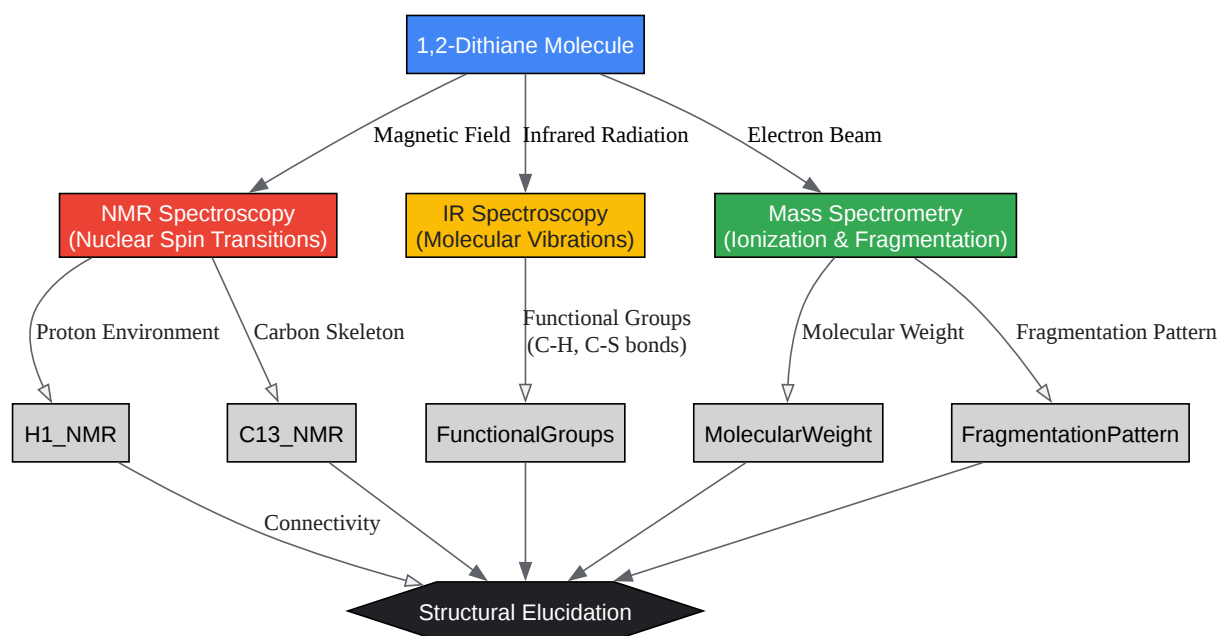
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.



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Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.



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Caption: Logical relationship of spectroscopic techniques to molecular structure.

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References

- 1. Mass Spectrometry [www2.chemistry.msu.edu]
- 2. whitman.edu [whitman.edu]

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